Fmoc-diaminopropane hydrochloride, commonly referred to as Fmoc-dap hydrochloride, is a significant compound in organic synthesis, particularly in peptide synthesis. With the molecular formula and a molecular weight of approximately 332.8 g/mol, this compound is utilized primarily as a protecting group for amines. The Fmoc (fluorenylmethyloxycarbonyl) group is well-regarded for its stability under various conditions and its ease of removal under mild alkaline conditions, making it a popular choice in solid-phase peptide synthesis (SPPS) .
Fmoc-dap hydrochloride is classified under amino acid derivatives and is synthesized from readily available starting materials. It serves as an essential intermediate in the preparation of peptides and proteins. The compound is typically obtained as a white to light beige powder, with a purity of around 95% .
The synthesis of Fmoc-dap hydrochloride involves several key steps:
Fmoc-dap hydrochloride features a unique structure characterized by its Fmoc group attached to a diaminopropane backbone. The presence of two amine groups allows for versatility in further chemical reactions.
The compound exhibits distinct spectroscopic characteristics:
Fmoc-dap hydrochloride participates in several important reactions:
The mechanism involves the formation of a carbamate upon reaction with Fmoc-Cl, which subsequently allows selective deprotection under mild conditions without affecting other sensitive functional groups present in the peptide chain .
The primary action of Fmoc-dap hydrochloride occurs during peptide synthesis:
Fmoc-dap hydrochloride is widely used in:
The telomere maintenance machinery functions as a genetic time bomb regulator in carcinogenesis. Normal somatic cells experience progressive telomere shortening with successive divisions, ultimately triggering replicative senescence (mortality stage 1) or crisis (mortality stage 2) characterized by chromosomal fusions and apoptosis [3]. Malignant cells evade these barriers predominantly through telomerase reactivation, which maintains telomeric integrity and supports unlimited proliferation [2] [3]. Epidemiological studies confirm telomerase activity across all major epithelial tumors and mesenchymal malignancies, with prevalence exceeding 80% in prevalent cancers including those affecting pulmonary, mammary, renal, and gastrointestinal tissues [1] [2]. This tumor-selective expression profile provides an exceptionally favorable therapeutic index for pharmacological intervention, as systemic toxicity toward normal tissues would be theoretically minimized [2]. Clinical applications are envisioned primarily as adjuvant therapy to suppress residual disease recurrence following conventional cytoreductive treatments, particularly in chemoresistant settings like advanced non-small cell lung carcinoma where tumor heterogeneity drives therapeutic escape [1].
BIBR1532 ((2E)-3-[2-(naphthalen-1-ylmethyl)phenylamino]-2-cyanoacrylic acid ethyl ester) established the pharmacological precedent for non-nucleosidic telomerase inhibition through allosteric modulation of the human telomerase reverse transcriptase subunit. This prototypical inhibitor adopts a characteristic dog-bone topology featuring dual lipophilic domains interconnected by a four-atom α,β-unsaturated amide spacer essential for biological activity [1]. BIBR1532 binds a conserved hydrophobic pocket within the telomerase reverse transcriptase thumb domain (FVYL site), inducing noncompetitive inhibition with demonstrated selectivity for telomerase over other reverse transcriptases [1]. Despite its biochemical potency (half-maximal inhibitory concentration = 0.2 μM), BIBR1532 exhibits suboptimal pharmaceutical properties including poor cellular uptake and unfavorable pharmacokinetics that have impeded clinical translation [1].
(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide (designated compound 36b in recent literature) emerged from systematic structure-activity relationship exploration around the BIBR1532 chemotype. Retaining the critical α,β-unsaturated cyanoacrylamide pharmacophore, this derivative replaces the naphthalene moiety with a 2,6-dichlorophenyl system while incorporating a 2-amino-3-cyanotetrahydrobenzothiophene group as the secondary lipophilic domain [1]. This strategic modification significantly enhanced inhibitory potency against telomerase, yielding a half-maximal inhibitory concentration of 0.3 μM in telomeric repeat amplification protocol assays [1]. Crucially, compound 36b demonstrated superior cell membrane permeability relative to BIBR1532 in living-cell telomeric repeat amplification protocol evaluations, effectively penetrating malignant cells to inhibit intracellular telomerase activity [1]. Cytotoxicity profiling across 60 neoplastic cell lines revealed minimal growth impairment, confirming telomerase-specific mechanism of action rather than generalized cytotoxicity [1].
Table 1: Comparative Biochemical Profiles of BIBR1532 and Compound 36b
Parameter | BIBR1532 | Compound 36b |
---|---|---|
Chemical structure | Naphthalene-containing cyanoacrylate ester | Dichlorophenyl-containing cyanoacrylamide |
Telomeric repeat amplification protocol half-maximal inhibitory concentration | 0.2 μM | 0.3 μM |
Cellular permeability | Low | High (validated in living-cell assays) |
Cytotoxicity profile | Not tested in NCI panel | Minimal growth inhibition in 60-cell screen |
Molecular target | Human telomerase reverse transcriptase allosteric site | Human telomerase reverse transcriptase allosteric site |
The conserved α,β-unsaturated secondary amide linker in BIBR1532 analogues serves dual structural and electronic functions essential for telomerase inhibition. Quantum chemical analyses indicate this conjugated system adopts a planar configuration that optimally positions the flanking lipophilic domains within complementary subpockets of the human telomerase reverse transcriptase allosteric binding site [1]. Molecular dynamics simulations of compound 36b complexed with telomerase reverse transcriptase reveal critical interactions: the 2,6-dichlorophenyl group engages in π-π stacking and van der Waals contacts with Phe494 and Val495, while the 2-amino-3-cyanotetrahydrobenzothiophene moiety occupies a hydrophobic region near Tyr570 and Phe591 [1]. The electron-deficient acrylamide bridge itself participates in hydrogen bonding with Thr477 backbone amides and coordinates water molecules within the binding cleft [1].
The strategic incorporation of the 2-cyano group adjacent to the unsaturated system enhances ligand-target affinity through both electronic and steric effects. Quantum mechanical modeling demonstrates that this electron-withdrawing substituent stabilizes the s-cis conformer required for productive binding and increases the electrophilicity of the β-carbon, potentially facilitating nucleophilic interactions with telomerase reverse transcriptase residues [1]. Comparative molecular docking analyses indicate that compound 36b achieves superior binding energy (-9.8 kcal/mol) relative to BIBR1532 (-8.3 kcal/mol), attributable to enhanced hydrophobic complementarity and additional halogen bonding interactions mediated by the ortho-chlorine atoms [1].
Table 2: Molecular Interactions of Compound 36b with Telomerase Reverse Transcriptase
Structural Feature | Interaction Type | Telomerase Reverse Transcriptase Residues | Binding Energy Contribution |
---|---|---|---|
2,6-Dichlorophenyl ring | π-π Stacking | Phe494, Phe497 | -2.8 kcal/mol |
Halogen bonding | Tyr490, Gln493 | -1.2 kcal/mol | |
2-Amino-3-cyanotetrahydrobenzothiophene | Hydrophobic packing | Tyr570, Phe591, Leu596 | -3.1 kcal/mol |
Hydrogen bonding (amino group) | Asp684 | -1.5 kcal/mol | |
Acrylamide linker | Hydrogen bonding | Thr477, Ala478 | -1.7 kcal/mol |
Cyano group | Dipole-dipole | Ser476 | -0.9 kcal/mol |
The 2-amino-3-cyanothiophene scaffold in compound 36b represents a strategic bioisosteric replacement that simultaneously enhances lipophilicity and modulates electronic properties relative to the original BIBR1532 chemotype. Molecular modeling confirms that the bicyclic thiophene system fills a hydrophobic subpocket adjacent to Leu596 more effectively than the monocyclic aniline moiety present in BIBR1532, contributing to the 50% increase in binding free energy [1]. This structural modification exemplifies the successful application of rational design principles to overcome the pharmaceutical limitations of first-generation telomerase inhibitors while amplifying target engagement through optimized molecular recognition.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9